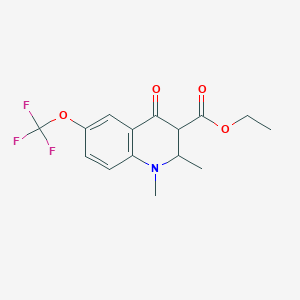
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and chemical properties. The presence of the trifluoromethoxy group and the carboxylate ester functionality makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The trifluoromethoxy group can be introduced through subsequent halogenation and nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow chemistry or the use of catalytic systems to improve yield and reduce by-products. The choice of solvents, temperature, and pressure conditions are optimized to achieve high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be further oxidized to produce quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are employed.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in dye and pigment industries.
Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.
Substitution: Various functionalized quinolines, which can be used in material science and medicinal chemistry.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological activity of quinoline derivatives is well-documented, with applications in antimicrobial and anticancer research. Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate can be used to develop new drugs targeting various diseases.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group enhances the compound's ability to bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 1,2-dimethyl-4-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate: Lacks the trifluoromethoxy group.
Ethyl 1,2-dimethyl-4-oxo-6-methoxy-1,2,3,4-tetrahydroquinoline-3-carboxylate: Contains a methoxy group instead of trifluoromethoxy.
Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-3-carboxylate: Contains a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness: The presence of the trifluoromethoxy group in Ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-3-carboxylate provides unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability, reactivity, and ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 1,2-dimethyl-4-oxo-6-(trifluoromethoxy)-2,3-dihydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO4/c1-4-22-14(21)12-8(2)19(3)11-6-5-9(23-15(16,17)18)7-10(11)13(12)20/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDAEFKCBXOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C2=C(C1=O)C=C(C=C2)OC(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
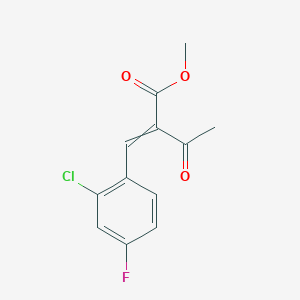
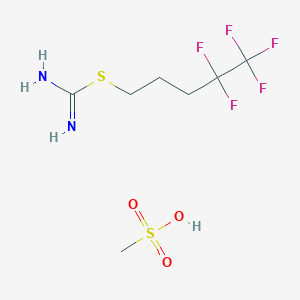
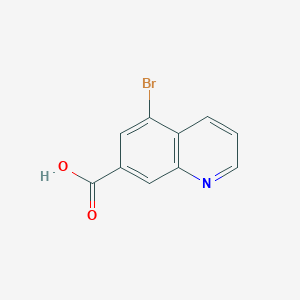

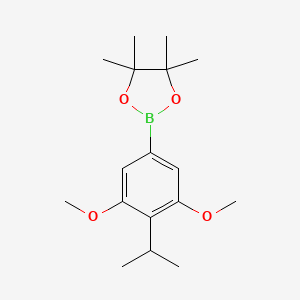
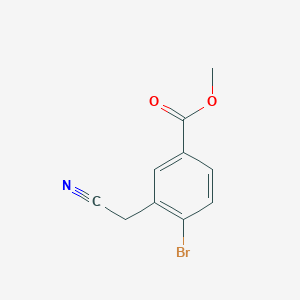
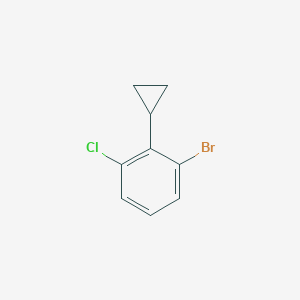
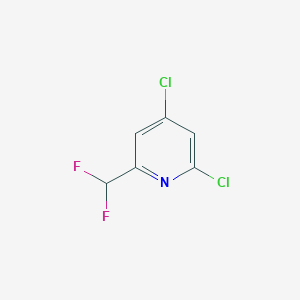
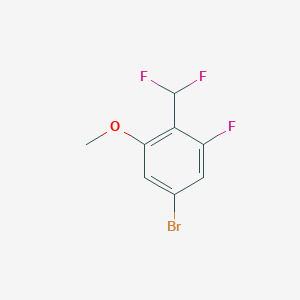
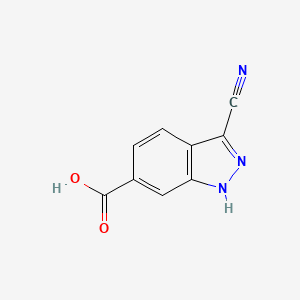
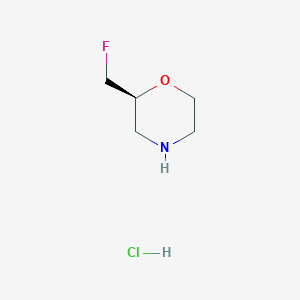
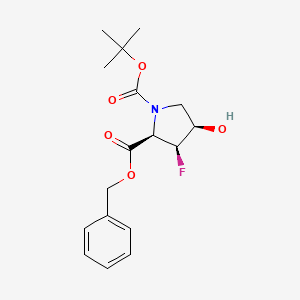
![5,7-Dichloro-8-fluoro-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B8250707.png)

